(2R)-2-hydroxypentanedioic acid

Description

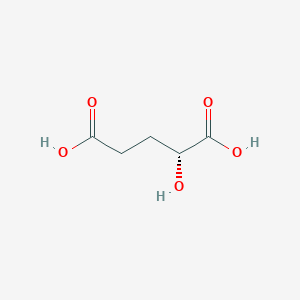

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897218 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13095-47-1 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyglutaric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways and Metabolic Dynamics of 2r 2 Hydroxypentanedioic Acid

Biosynthesis and Precursor Metabolism

The production of (2R)-2-hydroxypentanedioic acid is not a typical step in normal cellular metabolism but arises from specific enzymatic activities, often associated with genetic mutations.

Neomorphic Enzyme Activity of Mutant Isocitrate Dehydrogenase (IDH1 and IDH2)

The primary drivers behind the elevated levels of this compound in certain cancers are mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. researchgate.netresearchgate.net Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (also known as 2-oxoglutarate), a key reaction in the tricarboxylic acid (TCA) cycle. nih.gov However, specific mutations, such as the R132H mutation in IDH1, confer a new, or "neomorphic," enzymatic activity. researchgate.netnih.gov

This neomorphic activity enables the mutant enzyme to reduce α-ketoglutarate to this compound, a reaction that consumes NADPH. researchgate.netresearchgate.netnih.gov In cells with these mutations, the mutant IDH enzyme, which exists as a heterodimer with a wild-type monomer, still allows for some conversion of isocitrate to α-ketoglutarate by the wild-type portion. researchgate.net However, the mutant monomer then efficiently converts this α-ketoglutarate to this compound, leading to its accumulation. researchgate.net

| Enzyme | Normal Function | Neomorphic Function (Mutant) |

| IDH1/IDH2 | Converts isocitrate to α-ketoglutarate. nih.gov | Reduces α-ketoglutarate to this compound. researchgate.netnih.gov |

Production from 2-Oxoglutarate (α-Ketoglutarate)

As established, the direct precursor for the synthesis of this compound by mutant IDH enzymes is 2-oxoglutarate (α-ketoglutarate). researchgate.netnih.gov This conversion is a reduction reaction where the ketone group on the second carbon of 2-oxoglutarate is reduced to a hydroxyl group, forming this compound. nih.gov This reaction is catalyzed by the mutant IDH1 and IDH2 enzymes and is dependent on NADPH as a cofactor, which is oxidized to NADP+. researchgate.netnih.gov The accumulation of this compound is a hallmark of cancers with IDH1/2 mutations, including certain types of gliomas and acute myeloid leukemia. nih.govnih.gov

Role of D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) in Reversal

The cell possesses an enzyme, D-2-hydroxyglutarate dehydrogenase (D2HGDH), which can counteract the production of this compound. exlibrisgroup.comwikipedia.org This mitochondrial enzyme catalyzes the conversion of D-2-hydroxyglutarate back to 2-ketoglutarate. wikipedia.org In individuals with a functional D2HGDH enzyme, any endogenously produced D-2-hydroxyglutarate can be metabolized. However, inactivating mutations in the D2HGDH gene lead to the rare genetic disorder D-2-hydroxyglutaric aciduria, characterized by the accumulation of D-2-hydroxyglutarate. wikipedia.orgnih.gov Studies have shown that knocking down D2HGDH in cells leads to an increase in 2-hydroxyglutarate levels. exlibrisgroup.comcapes.gov.br

Interplay with the Tricarboxylic Acid (TCA) Cycle and Other Metabolic Hubs

The synthesis of this compound is intrinsically linked to the TCA cycle, as its precursor, 2-oxoglutarate, is a key intermediate in this central metabolic pathway. nih.govjackwestin.com The neomorphic activity of mutant IDH effectively diverts 2-oxoglutarate from the TCA cycle, which can have significant metabolic consequences. nih.gov This diversion can impact cellular respiration and other metabolic processes that rely on TCA cycle intermediates. nih.gov

The accumulation of this compound can also competitively inhibit other α-ketoglutarate-dependent dioxygenases, which are involved in a wide range of cellular processes, including epigenetic regulation. nih.govnih.gov

Metabolic Interconnectivity and Flux

The metabolic impact of this compound extends beyond the TCA cycle, showing connections to other metabolic pathways.

Relationship with Threonine Metabolism and (2R,3S)-Dihydroxybutanoic Acid

Recent research has uncovered a fascinating link between mutant IDH activity and threonine metabolism. nih.gov Studies in acute myeloid leukemia (AML) patients with IDH1 or IDH2 mutations revealed elevated levels of not only this compound but also (2R,3S)-dihydroxybutanoic acid, a metabolite of threonine. nih.govnih.gov A strong correlation was observed between the plasma concentrations of these two metabolites, suggesting that mutant IDH enzymes may also be responsible for the production of (2R,3S)-dihydroxybutanoic acid. nih.gov This finding suggests a broader substrate promiscuity for the neomorphic IDH enzymes than previously understood and points to a more complex metabolic reprogramming in cancer cells with these mutations. nih.govnih.gov

| Metabolite | Associated Pathway | Observation in IDH Mutant Cells |

| This compound | TCA Cycle (via 2-Oxoglutarate) | Elevated levels due to neomorphic IDH activity. nih.gov |

| (2R,3S)-Dihydroxybutanoic Acid | Threonine Metabolism | Elevated levels, highly correlated with this compound. nih.gov |

Alterations in Metabolic Phenotypes Due to Elevated this compound

The accumulation of this compound, also known as D-2-hydroxyglutarate (D-2-HG), is a key biochemical feature of the rare inherited neurometabolic disorder D-2-hydroxyglutaric aciduria, as well as certain types of cancer, including gliomas and acute myeloid leukemia. nih.govhmdb.ca Elevated levels of this oncometabolite trigger significant shifts in the metabolic landscape of cells, leading to distinct phenotypic changes. the-innovation.orgnih.gov

A primary mechanism through which this compound exerts its effects is through the competitive inhibition of α-ketoglutarate (also known as 2-oxoglutarate)-dependent dioxygenases. the-innovation.orgnih.gov These enzymes are crucial for a wide array of cellular functions. Consequently, their inhibition by elevated D-2-HG leads to profound downstream effects. This includes widespread alterations in the epigenetic profile of the cell, specifically causing changes in histone and DNA methylation patterns that can result in cancer-causing mutations. nih.gov This altered epigenetic state is believed to promote carcinogenesis by locking cells in an undifferentiated, stem cell-like state. nih.gov

Chronically high levels of this compound can also lead to metabolic acidosis, a condition characterized by a decrease in blood pH, due to its nature as an organic acid. hmdb.ca In the context of cancer, the metabolic reprogramming induced by D-2-HG contributes to oxidative stress. nih.gov Furthermore, by inhibiting enzymes involved in collagen maturation, such as prolyl and lysyl hydroxylases, D-2-HG can disrupt the integrity of the basement membrane, a critical structure for tissue organization, thereby facilitating tumor growth and invasion. nih.gov

The table below summarizes the key metabolic alterations observed with elevated levels of this compound.

| Metabolic Alteration | Mechanism | Consequence | References |

| Enzyme Inhibition | Competitive inhibition of α-ketoglutarate-dependent dioxygenases. | Disruption of numerous cellular processes, including epigenetics and collagen synthesis. | the-innovation.orgnih.gov |

| Epigenetic Dysregulation | Inhibition of histone and DNA demethylases. | Genome-wide alterations in methylation, leading to a block in cellular differentiation and promoting carcinogenesis. | nih.govnih.gov |

| Metabolic Acidosis | Accumulation of an organic acid in the blood and tissues. | Lowering of arterial pH below the normal range. | hmdb.ca |

| Increased Oxidative Stress | Reprogramming of cellular metabolism in cancer cells. | Contribution to cellular damage and tumor progression. | nih.gov |

| Impaired Collagen Maturation | Inhibition of prolyl and lysyl hydroxylases. | Disruption of basement membrane stability, facilitating tumor growth and invasion. | nih.gov |

Metabolic Flux Analysis Using Isotopic Labeling

Metabolic flux analysis (MFA) is a sophisticated analytical technique used to quantify the rates of intracellular metabolic pathways. nih.govnih.gov The core principle of MFA involves the use of stable isotope-labeled substrates, or tracers, which are introduced into a biological system. nih.gov As these tracers are metabolized, the isotopic labels are incorporated into various downstream metabolites. By measuring the specific labeling patterns of these metabolites, researchers can deduce the relative contributions of different pathways and calculate the rates, or fluxes, of metabolic reactions. nih.govnih.gov

This methodology has been applied to investigate the metabolic dynamics of this compound. A notable example is the study of the enzyme hydroxyacid-oxoacid transhydrogenase (HOT), which catalyzes the cofactor-independent conversion of γ-hydroxybutyrate (GHB) to succinic semialdehyde, coupled with the reduction of 2-ketoglutarate (2-KG) to this compound (D-2-HG). nih.govnih.gov

To elucidate the activity of this enzyme in human tissues, researchers have employed isotopic labeling experiments. In one such study, deuterated substrates were used to trace the metabolic flux through the HOT-catalyzed reaction in human liver extracts and cultured skin fibroblasts. nih.gov The use of [2H6]GHB as a labeled substrate with unlabeled 2-KG resulted in the production of deuterated D-2-HG (D-[2H]2-HG), which was detected using gas chromatography-mass spectrometry (GC-MS). This provided direct evidence of HOT activity in human tissues. nih.gov

A more quantitative flux assay was developed using both [2H6]GHB and [2H4]2-KG as co-substrates. In this experimental setup, the activity of HOT was precisely quantified by measuring the formation of D-[2H5]2-HG. nih.gov Such analyses are vital for understanding the metabolic origins of this compound, particularly in the context of metabolic disorders like D-2-hydroxyglutaric aciduria where its accumulation is a key pathological feature. nih.gov

The table below details the isotopic labeling experiment used to determine the metabolic flux for the hydroxyacid-oxoacid transhydrogenase.

| Parameter | Description | References |

| Enzyme | Hydroxyacid-oxoacid transhydrogenase (HOT) | nih.gov |

| Reaction | γ-hydroxybutyrate + 2-ketoglutarate ⇌ succinic semialdehyde + this compound | nih.govnih.gov |

| Isotopic Tracers | [2H6]γ-hydroxybutyrate ([2H6]GHB) and [2H4]2-ketoglutarate ([2H4]2-KG) | nih.gov |

| Measured Product | D-[2H5]2-hydroxypentanedioic acid (D-[2H5]2-HG) | nih.gov |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Application | Quantifying HOT activity in human liver extracts and cultured fibroblasts to study D-2-hydroxyglutaric aciduria. | nih.gov |

Enzymology and Structural Biology of 2r 2 Hydroxypentanedioic Acid Metabolism

Enzymatic Modulators of (2R)-2-Hydroxypentanedioic Acid Levels

The intracellular levels of this compound are primarily controlled by the balance between its synthesis and degradation. This balance is maintained by several key enzymes, including isocitrate dehydrogenases and D-2-hydroxyglutarate dehydrogenase.

Structural and Functional Aspects of Wild-Type and Mutant Isocitrate Dehydrogenases (IDH1, IDH2)

Wild-type isocitrate dehydrogenases, IDH1 (cytosolic) and IDH2 (mitochondrial), are homodimeric enzymes that play a crucial role in cellular metabolism. researchgate.net They catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concurrent reduction of NADP+ to NADPH. researchgate.net

Somatic mutations in the genes encoding IDH1 and IDH2 are frequently found in several types of cancer, including gliomas and acute myeloid leukemia. nih.govnih.gov These mutations typically occur at a single amino acid residue within the enzyme's active site—arginine 132 in IDH1 (e.g., R132H) and arginine 140 or 172 in IDH2. nih.govresearchgate.net

| Enzyme | Location | Wild-Type Function | Mutant Function |

| IDH1 | Cytoplasm, Peroxisomes | Oxidative decarboxylation of isocitrate to α-ketoglutarate | Reduction of α-ketoglutarate to this compound |

| IDH2 | Mitochondria | Oxidative decarboxylation of isocitrate to α-ketoglutarate | Reduction of α-ketoglutarate to this compound |

Characterization of D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)

D-2-hydroxyglutarate dehydrogenase (D2HGDH) is a mitochondrial enzyme that belongs to the FAD-binding oxidoreductase/transferase type 4 family. nih.gov Its primary function is to catalyze the oxidation of this compound back to α-ketoglutarate, thereby preventing its accumulation. nih.govuniprot.org This enzyme is most active in the liver and kidney but is also found in the heart and brain. researchgate.net

Biochemical characterization has shown that human D2HGDH is a FAD-dependent protein. nih.gov It can also catalyze the oxidation of D-lactate to pyruvate. nih.gov Loss-of-function mutations in the D2HGDH gene are the cause of D-2-hydroxyglutaric aciduria, a rare neurometabolic disorder characterized by the accumulation of this compound. nih.govnih.gov Studies of disease-related variants, such as I147S and V444A, have revealed that these mutations can lead to catalytically inactive apo-proteins that are unable to properly bind the FAD cofactor and are prone to aggregation. nih.gov

| Enzyme | Location | Function | Cofactor |

| D2HGDH | Mitochondria | Oxidation of this compound to α-ketoglutarate | FAD |

Promiscuous Activities of Other Dehydrogenases

Under certain conditions, other dehydrogenases can exhibit promiscuous activity and contribute to the production of 2-hydroxyglutarate. Both L- and D-2-hydroxyglutarate can be produced from α-ketoglutarate through the promiscuous activities of lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH). researchgate.net Specifically, LDHA, MDH1 (cytoplasmic), and MDH2 (mitochondrial) have been shown to contribute to the cellular pool of 2-hydroxyglutarate. researchgate.net This promiscuous reduction of α-ketoglutarate is a less significant source of this compound compared to the neomorphic activity of mutant IDH enzymes but can be relevant in certain cellular contexts.

Mechanisms of Enzyme Inhibition and Activation

The accumulation of this compound has profound effects on cellular metabolism and epigenetic regulation, primarily through the inhibition of a class of enzymes known as α-ketoglutarate-dependent dioxygenases.

Competitive Inhibition of 2-Oxoglutarate-Dependent Dioxygenases by this compound

This compound is a structural analog of α-ketoglutarate, which is a crucial co-substrate for a large family of over 60 human enzymes known as α-ketoglutarate-dependent dioxygenases. nih.gov These enzymes are involved in a wide range of biological processes, including histone demethylation, DNA hydroxymethylation, and collagen biosynthesis. nih.gov

Due to its structural similarity to α-ketoglutarate, this compound acts as a competitive inhibitor of these dioxygenases. nih.gov It competes with α-ketoglutarate for binding to the active site of these enzymes, thereby impeding their normal function. This inhibition leads to widespread alterations in epigenetic marks, such as increased histone and DNA methylation, which can ultimately contribute to the development of cancer. nih.gov

| Enzyme Class | Normal Function | Effect of this compound |

| α-ketoglutarate-dependent dioxygenases | Histone demethylation, DNA hydroxymethylation, etc. | Competitive inhibition, leading to epigenetic dysregulation |

Structural Determinants of Enzyme-Oncometabolite Interactions

The molecular basis for the inhibitory effect of this compound on α-ketoglutarate-dependent dioxygenases lies in its ability to mimic the binding of α-ketoglutarate in the enzyme's active site. Crystallographic studies have provided insights into these interactions. For instance, the crystal structure of the JmjC domain-containing protein 5 (JMJD5), a 2-oxoglutarate-dependent oxygenase, in complex with the D-enantiomer of 2-hydroxyglutarate reveals that the oncometabolite coordinates the active site metal ion in a bidentate manner, occupying the 2-oxoglutarate binding pocket. nih.gov

The binding of this compound is stabilized by a network of hydrogen bonds and electrostatic interactions with active site residues that are normally involved in binding α-ketoglutarate. The presence of the hydroxyl group at the C2 position of this compound, in place of the ketone group in α-ketoglutarate, is a key structural feature that allows it to bind to the active site but prevents the catalytic reaction from proceeding. This effective mimicry of the natural substrate without allowing for enzymatic turnover is the hallmark of its competitive inhibitory action.

Biocatalytic Approaches for Stereoselective Synthesis

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and fine chemical production. Biocatalysis, the use of natural or modified enzymes to perform chemical transformations, offers a powerful toolkit for achieving high stereoselectivity under mild reaction conditions. For the production of this compound, biocatalytic strategies are particularly attractive, enabling precise control over the chiral center at the C2 position. These approaches primarily involve the resolution of racemic mixtures or the direct asymmetric synthesis using engineered enzymes.

Enzyme Resolution and Chemo-Biocatalytic Routes

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique exploits the inherent stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus enriched. Lipases are among the most common enzymes used for this purpose due to their broad substrate tolerance, stability in organic solvents, and high enantioselectivity.

In a typical resolution of racemic 2-hydroxypentanedioic acid or its ester derivative, a lipase is used to selectively acylate or hydrolyze one of the enantiomers. For instance, in a process called transesterification, a racemic mixture of dimethyl 2-hydroxypentanedioate can be reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase like Candida antarctica lipase B (CALB). The enzyme will selectively acylate the (S)-enantiomer to form an acetylated product, leaving the desired (R)-enantiomer as the unreacted alcohol. The resulting mixture of the (R)-alcohol and the (S)-acetylated ester can then be separated by standard chromatographic techniques. The efficiency of such a resolution is determined by the enzyme's enantioselectivity factor (E-value). A high E-value (typically >100) is desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.

Chemo-biocatalytic routes combine the strengths of both chemical and enzymatic transformations to create efficient and novel synthetic pathways. This synergistic approach can overcome limitations of either methodology alone. For example, a racemic mixture of 2-hydroxypentanedioic acid can be produced chemically, followed by an enzymatic resolution step as described above. Alternatively, a chemo-enzymatic dynamic kinetic resolution (DKR) can be employed to theoretically convert 100% of the starting racemate into the desired enantiomer. In a DKR process, the enzymatic resolution is coupled with an in situ chemical racemization of the less reactive enantiomer. This ensures that the substrate for the enzyme is constantly replenished, driving the reaction towards the formation of a single, desired enantiomer in high yield.

| Enzyme Class | Typical Enzyme Source | Reaction Type | Substrate | Principle |

|---|---|---|---|---|

| Lipase | Candida antarctica (CALB), Pseudomonas cepacia | Esterification / Transesterification | Racemic 2-hydroxypentanedioate ester | Selective acylation of one enantiomer, leaving the other (e.g., R-form) unreacted. |

| Lipase | Candida rugosa, Aspergillus niger | Hydrolysis | Racemic 2-acyloxypentanedioate ester | Selective hydrolysis of the ester group from one enantiomer to yield the desired chiral acid. |

| Alcohol Dehydrogenase (ADH) | Lactobacillus sp., Baker's Yeast | Oxidation | Racemic 2-hydroxypentanedioic acid | Selective oxidation of one enantiomer to the corresponding 2-oxopentanedioic acid. |

Engineered Enzymes for Specific Enantiomer Production

While resolution is effective, the direct asymmetric synthesis of the desired enantiomer from a prochiral substrate is often more efficient, avoiding the 50% theoretical yield limit of standard kinetic resolution. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, have become invaluable tools for creating enzymes with novel activities or enhanced stereoselectivity for specific targets.

A prime example is the engineering of dehydrogenases. Naturally occurring D-2-hydroxyglutarate dehydrogenase (D2HGDH) is a mitochondrial enzyme that converts D-2-hydroxyglutarate (an alternative name for this compound) into 2-oxoglutarate. By applying protein engineering, the substrate specificity and catalytic efficiency of such enzymes can be altered. For instance, a study on (R)-2-hydroxyglutarate dehydrogenase (Hgdh) used a combination of computational design and saturation mutagenesis to improve its ability to reduce a non-native substrate, 2-oxoadipate. Through directed evolution, variants with significantly enhanced activity were identified. Specific mutations at key residues within the active site were shown to be crucial for modulating substrate binding and catalytic turnover. For example, residues involved in recognizing the substrate's carboxylate group can be targeted to accommodate different molecules and improve the production of the desired (R)-enantiomer.

Another fascinating case of specific enantiomer production arises from mutations in the isocitrate dehydrogenase (IDH) enzymes. In certain cancers, mutations in IDH1 and IDH2 confer a neomorphic (new) function upon the enzyme, causing it to catalyze the NADPH-dependent reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate. While this is an example of pathogenic enzyme engineering by nature, it demonstrates that single amino acid changes can fundamentally alter an enzyme's catalytic outcome to produce a specific enantiomer. These naturally occurring mutant enzymes serve as a model for how targeted modifications can be used to develop biocatalysts for the synthesis of this compound.

| Enzyme | Mutation Type | Key Residue(s) Modified | Substrate | Observed Effect | Reference |

|---|---|---|---|---|---|

| (R)-2-hydroxyglutarate dehydrogenase (Hgdh) | Directed Evolution / Saturation Mutagenesis | R9, R52, T77, S300 | 2-oxoadipate | Mutations improved catalytic efficiency for reduction of a non-native substrate to the corresponding (R)-hydroxy acid. | |

| Isocitrate Dehydrogenase 1 (IDH1) | Natural (Somatic) Mutation | e.g., R132H | 2-oxoglutarate | Confers neomorphic activity, leading to the stereospecific production of (R)-2-hydroxyglutarate. | |

| Isocitrate Dehydrogenase 2 (IDH2) | Natural (Somatic) Mutation | e.g., R172K, R140Q | 2-oxoglutarate | Confers neomorphic activity, leading to the stereospecific production of (R)-2-hydroxyglutarate. |

D-2-Hydroxyglutaric Aciduria (D-2-HGA)

D-2-hydroxyglutaric aciduria (D-2-HGA) is a rare inherited neurometabolic disorder characterized by the accumulation of D-2-HG in urine, plasma, and cerebrospinal fluid. orpha.netmetabolicsupportuk.org This accumulation leads to progressive brain damage and a range of severe clinical symptoms. medlineplus.gov The disorder is classified into two main subtypes, Type I and Type II, which are distinguished by their underlying genetic causes and some clinical features. medlineplus.govwikipedia.org

Genetic Basis of D2HGDH Deficiency and Gain-of-Function Mutations

The genetic basis of D-2-HGA is rooted in mutations affecting enzymes involved in the metabolism of D-2-HG.

D-2-HGA Type I is caused by autosomal recessive loss-of-function mutations in the D2HGDH gene. medlineplus.govnih.gov This gene encodes the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase, which is responsible for the oxidation of D-2-HG. nih.govuchicago.edu Mutations in D2HGDH lead to a deficiency of this enzyme, resulting in the accumulation of D-2-HG. uchicago.edunih.gov A variety of mutations, including missense, nonsense, frameshift, and splice site mutations, have been identified in patients with D-2-HGA Type I. uchicago.edunih.gov Functional studies of missense variants have shown that many lead to a significant reduction or complete loss of enzyme activity. nih.gov

D-2-HGA Type II results from heterozygous gain-of-function mutations in the IDH2 gene, which encodes the mitochondrial enzyme isocitrate dehydrogenase 2. medlineplus.govnih.gov These mutations typically occur at a specific arginine residue (R140 or R172). nih.gov The mutated IDH2 enzyme acquires a new, abnormal function: instead of its usual role in the Krebs cycle, it converts α-ketoglutarate to D-2-HG. nih.govnih.gov This leads to a significant overproduction and accumulation of D-2-HG. nih.gov D-2-HGA Type II is generally inherited in an autosomal dominant manner, often arising from a de novo mutation. orpha.netuchicago.edu

| Feature | D-2-HGA Type I | D-2-HGA Type II |

| Gene | D2HGDH | IDH2 |

| Inheritance | Autosomal Recessive | Autosomal Dominant (often de novo) |

| Enzyme | D-2-hydroxyglutarate dehydrogenase | Isocitrate dehydrogenase 2 |

| Mutation Type | Loss-of-function | Gain-of-function |

| Mechanism | Impaired breakdown of D-2-HG | Overproduction of D-2-HG |

Clinical Spectrum and Neurological Manifestations

The clinical presentation of D-2-HGA is variable, ranging from mild to severe. orpha.net However, neurological manifestations are prominent in both types. nih.gov

Common neurological signs and symptoms include:

Developmental delay: This is a cardinal feature, often presenting in infancy or early childhood. medlineplus.govnih.gov

Hypotonia: Weak muscle tone is a frequent finding. orpha.netmedlineplus.gov

Seizures: Epilepsy is a common complication, with a higher frequency reported in Type II patients. medlineplus.govnih.gov

Brain abnormalities: Neuroimaging often reveals characteristic findings such as delayed cerebral maturation, subependymal cysts, and white matter abnormalities. orpha.net In L-2-hydroxyglutaric aciduria, a related disorder, MRI may show symmetrical high signal intensity in the subcortical white matter. nih.gov

While there is an overlap in the clinical presentation, D-2-HGA Type II tends to have an earlier onset and a more severe clinical course than Type I. orpha.netmedlineplus.gov

Extra-Neurological Complications: Myopathy and Cardiomyopathy

Beyond the central nervous system, D-2-HGA can affect other tissues.

Cardiomyopathy: A significant distinguishing feature between the two types is the association of cardiomyopathy with D-2-HGA Type II. medlineplus.govnih.gov This is typically a dilated cardiomyopathy, where the heart muscle becomes weakened and enlarged. nih.govnih.gov Cardiomyopathy is generally not a feature of D-2-HGA Type I. medlineplus.gov The accumulation of D-2-HG is suspected to be toxic to heart muscle cells, although the precise mechanism is not fully understood. medlineplus.gov

Mechanisms of Neurotoxicity

The accumulation of this compound is believed to be the primary driver of the neurological damage seen in D-2-HGA. Several mechanisms of neurotoxicity have been proposed:

Excitotoxicity: D-2-HG is structurally similar to the excitatory neurotransmitter glutamate (B1630785). nih.gov It has been shown to mediate neurotoxicity through the activation of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors. nih.gov Over-activation of these receptors can lead to a cascade of events resulting in neuronal cell death.

Oxidative Stress: Studies in young rats have demonstrated that D-2-HG can induce oxidative stress in the cerebral cortex. nih.gov This involves the generation of free radicals and an increase in lipid peroxidation, which can damage cellular components. nih.gov

Epigenetic Dysregulation: As an inhibitor of α-ketoglutarate-dependent dioxygenases, D-2-HG can interfere with epigenetic processes. nih.govportlandpress.com This includes the inhibition of histone and DNA demethylases, leading to alterations in gene expression that could contribute to the developmental abnormalities seen in D-2-HGA. nih.gov

Oncometabolism in Cancer

The role of this compound extends beyond rare metabolic diseases into the realm of cancer, where it is recognized as an oncometabolite. nih.govportlandpress.com Its production, driven by specific mutations in the IDH1 and IDH2 genes, is a key event in the development of several types of cancer. nih.govnih.gov

Role of IDH Mutations in Hematologic Malignancies (e.g., Acute Myeloid Leukemia) and Gliomas

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are frequently found in certain cancers, particularly acute myeloid leukemia (AML) and gliomas. nih.gov

Prevalence of IDH Mutations:

Gliomas: Heterozygous somatic mutations in IDH1 (at residue R132) and IDH2 (at residue R172) are found in up to 70% of low-grade gliomas and secondary glioblastomas. nih.govyoutube.com

Acute Myeloid Leukemia (AML): Approximately 10% of AML cases harbor mutations in IDH1 or IDH2. nih.govwikipedia.org

These mutations confer a new enzymatic activity, causing the conversion of α-ketoglutarate to D-2-HG. nih.govyoutube.com The resulting accumulation of D-2-HG is believed to be a crucial early event in tumorigenesis. youtube.com

| Cancer Type | Commonly Mutated IDH Gene | Prevalence of Mutations |

| Gliomas | IDH1 (R132), IDH2 (R172) | Up to 70% in low-grade gliomas and secondary glioblastomas |

| Acute Myeloid Leukemia (AML) | IDH1, IDH2 | Approximately 10% |

The primary mechanism by which D-2-HG promotes cancer is through the competitive inhibition of α-ketoglutarate-dependent dioxygenases. numberanalytics.comoncotarget.com This family of enzymes plays a critical role in various cellular processes, including:

Epigenetic Regulation: D-2-HG inhibits TET DNA demethylases and Jumonji-C domain-containing histone demethylases. nih.gov This leads to widespread changes in DNA and histone methylation, altering the epigenetic landscape of the cell and promoting cancer development. nih.govoncotarget.com

Cellular Differentiation: The accumulation of D-2-HG can impair cellular differentiation. youtube.com In the context of AML, this is thought to block the maturation of hematopoietic progenitor cells, contributing to the expansion of leukemic blasts. youtube.com

Inhibition of mutant IDH enzymes has emerged as a promising therapeutic strategy in these cancers, with targeted inhibitors showing clinical efficacy. nih.govyoutube.com

Epigenetic Reprogramming: Global DNA and Histone Hypermethylation

This compound, also known as D-2-hydroxyglutarate (D-2-HG), is a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases. nih.govelifesciences.org This class of enzymes includes the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases. elifesciences.orgtermedia.pl Structurally similar to α-KG, D-2-HG occupies the active site of these enzymes, leading to their inhibition. nih.gov

The inhibition of TET enzymes by D-2-HG results in decreased conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a critical step in active DNA demethylation. ilo.org This leads to a state of global DNA hypermethylation. termedia.plilo.org Similarly, the inhibition of JmjC histone demethylases, which are responsible for removing methyl groups from lysine (B10760008) residues on histones (e.g., H3K4, H3K9, H3K27, and H3K36), results in histone hypermethylation. termedia.pldeu.edu.tr These widespread epigenetic alterations can lead to the silencing of tumor suppressor genes and are considered a key mechanism by which D-2-HG drives tumorigenesis. nih.gov

Impaired Cellular Differentiation and Proliferation in Malignancy

The epigenetic modifications induced by this compound have significant consequences for cellular fate, particularly in the context of malignancy. The resulting DNA and histone hypermethylation patterns can block cellular differentiation. termedia.plilo.org This block is a crucial event in the development of cancers like acute myeloid leukemia (AML) and gliomas, where hematopoietic cells or glial precursor cells fail to mature and instead continue to proliferate in an undifferentiated state. deu.edu.tr

Studies have demonstrated that the expression of mutant isocitrate dehydrogenase (IDH) enzymes, which produce high levels of D-2-HG, functionally inhibits cellular differentiation. deu.edu.tr This effect is directly attributable to the elevated D-2-HG levels and the subsequent epigenetic reprogramming. The reversal of this hypermethylation state, for instance through the inhibition of the mutant IDH enzyme, can lead to the reactivation of genes involved in cellular differentiation. deu.edu.tr

Impact on the Tumor Immune Microenvironment

This compound plays a significant role in shaping the tumor immune microenvironment, often creating an immunosuppressive milieu that allows cancer cells to evade immune destruction. nih.gov This oncometabolite can be released by tumor cells into the microenvironment, where it exerts effects on various immune cells. nih.govnih.gov

Research indicates that D-2-HG can suppress T-cell function and infiltration. nih.govnih.gov For example, it has been shown to attenuate the secretion of chemokine CXCL10 in glioma cell lines, which in turn suppresses the infiltration of cytotoxic T lymphocytes into the tumor site. nih.gov Furthermore, D-2-HG can impair the proliferation and cytotoxic activity of CD8+ T cells. nih.govnih.gov It also hinders the chemotaxis of neutrophils, further contributing to an immunosuppressive environment. nih.gov In human IDH-mutant gliomas, D-2-HG has been found to promote DNA hypermethylation in tumor-associated macrophages and microglia, which is linked to a decreased expression of genes involved in inflammatory responses. termedia.pl

Alterations in Cellular Redox Homeostasis and NADPH Pools

The production of this compound by mutant IDH enzymes directly impacts cellular redox balance by consuming a crucial reducing equivalent, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govnih.gov The conversion of α-ketoglutarate to D-2-HG is a reduction reaction that requires NADPH as a cofactor, oxidizing it to NADP+. nih.gov

This consumption of NADPH disrupts the cellular NADPH/NADP+ ratio, which is critical for maintaining redox homeostasis and mitigating oxidative stress. nih.govnih.gov NADPH is essential for the regeneration of reduced glutathione (B108866) (GSH), a primary antioxidant, and for the function of thioredoxin reductases. nih.gov The depletion of NADPH pools due to D-2-HG synthesis can render cancer cells more sensitive to oxidative stress. nih.gov To compensate for the increased NADPH consumption, cells with IDH mutations often exhibit increased flux through the pentose (B10789219) phosphate pathway (PPP), a major route for NADPH production. nih.gov This metabolic reprogramming highlights the significant burden that D-2-HG production places on cellular redox systems.

Broader Biological and Cellular Effects

Beyond its role in oncology, this compound influences other fundamental cellular activities.

Influence on Creatine (B1669601) Kinase Activity

Studies have shown that D-2-hydroxyglutaric acid can inhibit the activity of creatine kinase (CK), an enzyme vital for energy homeostasis in tissues with high energy demands like the brain and muscle. biosynth.com The inhibitory effect has been observed to be most pronounced on the mitochondrial fraction of creatine kinase (Mi-CK). biosynth.com

The mechanism of inhibition is believed to be mediated by the oxidation of essential thiol groups on the enzyme. biosynth.com This inhibition can be prevented by pre-incubation with the antioxidant reduced glutathione (GSH). biosynth.com Given the importance of the creatine kinase system in cellular energy buffering and transfer, its inhibition by D-2-HG could contribute to the cellular dysfunction and neurodegeneration seen in D-2-hydroxyglutaric aciduria, a neurometabolic disorder characterized by high levels of this acid. biosynth.com

| Enzyme Fraction | Effect of D-2-HG | Proposed Mechanism | Reference |

|---|---|---|---|

| Total Creatine Kinase (tCK) | Inhibited | Oxidation of essential thiol groups | biosynth.com |

| Mitochondrial Creatine Kinase (Mi-CK) | Significantly Inhibited | Oxidation of essential thiol groups | biosynth.com |

| Cytosolic Creatine Kinase (Cy-CK) | Not significantly affected | N/A |

Regulation of Cytotoxic T Cell Function

This compound is a significant regulator of the adaptive immune system, particularly impacting the function of cytotoxic T lymphocytes (CD8+ T cells). elifesciences.org The accumulation of D-2-HG in the tumor microenvironment can directly impair the anti-tumor immune response. nih.govnih.gov

Extracellular D-2-HG is taken up by CD8+ T cells and leads to defects in their proliferation, degranulation, and the expression of critical effector cytokines like interferon-gamma (IFN-γ). nih.gov This impairment is a result of D-2-HG altering the metabolic programming of the T cells. nih.gov In contrast, its enantiomer, L-2-hydroxyglutarate (L-2-HG), has been shown to enhance CD8+ T cell fitness and anti-tumor activity in some contexts, highlighting the distinct biological roles of the two stereoisomers. elifesciences.org The suppressive effect of D-2-HG on cytotoxic T cells represents a key mechanism of immune evasion for tumors with IDH mutations. nih.govnih.gov

| T Cell Function | Effect of D-2-HG | Reference |

|---|---|---|

| Proliferation | Inhibited | nih.gov |

| Cytotoxicity/Degranulation | Impaired | nih.gov |

| IFN-γ Expression | Inhibited | nih.gov |

| Infiltration into Tumor Site | Suppressed | nih.gov |

Pathophysiological Significance and Disease Mechanisms Associated with 2r 2 Hydroxypentanedioic Acid

Other Potential Signaling Roles and Cellular Processes

Beyond its well-documented impact on epigenetic regulation, (2R)-2-hydroxypentanedioic acid, also known as D-2-hydroxyglutarate (D-2-HG), influences a variety of other signaling pathways and fundamental cellular processes. Its role as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases extends to enzymes that are not involved in histone or DNA methylation, thereby affecting a broader range of cellular functions. nih.govnih.govnih.govmdpi.com The accumulation of this oncometabolite can lead to significant alterations in cellular metabolism, immune responses, and other signaling cascades. exlibrisgroup.com

One of the key mechanisms of this compound is its structural similarity to the excitatory amino acid glutamate (B1630785), which can lead to neurotoxic effects through the activation of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov This interaction can contribute to the neurological symptoms observed in conditions with high levels of this compound. nih.gov

Recent research has illuminated several other critical cellular activities modulated by this compound. These roles are pivotal in understanding its broader pathophysiological impact, particularly in the context of cancer and neurometabolic disorders.

Modulation of Cellular Metabolism

This compound significantly alters cellular energy metabolism. Studies have shown that both enantiomers of 2-hydroxyglutarate can stimulate the anaerobic metabolism of glucose. nih.gov Furthermore, they have been observed to inhibit the uptake of several essential amino acids and decrease the cell's ability to use leucine-derived carbons in its metabolism. nih.gov There is also evidence suggesting that 2-hydroxyglutarate can inhibit the F(O) subunit of ATP synthase, which would impede cellular respiration and lead to a reduction in cellular ATP levels. nih.gov In the context of the immune system, this compound has been found to skew T-cell metabolism toward oxidative phosphorylation. nih.gov

Impact on Immune Cell Function

The compound has profound effects on the immune system, contributing to an environment that may allow cancer cells to evade detection. This compound is efficiently taken up by T-cells and can reach high intracellular levels. nih.gov This accumulation has been shown to inhibit the proliferation, migration, and cytokine secretion of activated T-cells. nih.govnih.gov Specifically, it can reduce the formation of T helper 17 (Th17) cells while increasing the frequency of regulatory T-cells (Tregs). nih.gov Additionally, research indicates that this compound can potently inhibit the classical and alternative pathways of the complement system, which is a key part of the innate immune response. nih.gov

Regulation of Hypoxia-Inducible Factor (HIF-1α)

The role of this compound in regulating the cellular response to low oxygen (hypoxia) through Hypoxia-Inducible Factor 1-alpha (HIF-1α) is complex. Some studies have reported that this compound leads to the destabilization of HIF-1α protein. nih.gov Conversely, its enantiomer, (2S)-2-hydroxypentanedioic acid (L-2-HG), has been found to stabilize HIF-1α. nih.gov This suggests that the two enantiomers may have opposing effects on this critical signaling pathway that governs cellular adaptation to hypoxic conditions, angiogenesis, and metabolism. nih.govmdpi.com

Activation of mTOR Signaling

Evidence suggests that this compound can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. In cell lines that express a mutated form of the IDH enzyme, which leads to the production of this compound, enhanced mTOR signaling has been observed. nih.gov This activation is consistent with observed increases in glucose uptake and mitochondrial respiration in these cells. nih.gov

The table below summarizes the key research findings on the signaling and cellular process roles of this compound.

Table 1: Summary of Research Findings on the Signaling Roles and Cellular Processes of this compound

| Signaling Pathway/Cellular Process | Effect of this compound | Context/Cell Type | Key Findings | References |

|---|---|---|---|---|

| Cellular Metabolism | Stimulates anaerobic glucose metabolism; Inhibits amino acid uptake; Skews metabolism to oxidative phosphorylation. | Human neuroblastoma cells; T-cells | Influences multiple levels of cellular metabolism, including glucose and amino acid pathways. nih.gov Shifts T-cell metabolism, impacting immune function. nih.gov | nih.govnih.gov |

| Immune Cell Function | Inhibits T-cell proliferation, migration, and cytokine secretion; Reduces Th17 polarization; Increases Treg frequency; Inhibits complement system. | T-cells; Glioma models | Impairs anti-tumor immunity by directly affecting T-cell activity and the innate complement system. nih.govnih.gov | nih.govnih.gov |

| HIF-1α Stability | Destabilizes HIF-1α protein. | T-cells | May alter cellular responses to hypoxia, though effects may differ from its enantiomer. nih.gov | nih.gov |

| mTOR Signaling | Activates mTOR pathway. | T-cells; Mutant IDH-expressing cell lines | Promotes signaling associated with cell growth and metabolism. nih.gov | nih.gov |

| Neurotransmission | Activates N-methyl-D-aspartate (NMDA) receptors. | Neuronal cells | Exhibits neurotoxic potential due to its structural similarity to glutamate. nih.govnih.gov | nih.govnih.gov |

Advanced Analytical Methodologies for 2r 2 Hydroxypentanedioic Acid Quantification and Profiling

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with chromatographic separation has become the cornerstone for the analysis of (2R)-2-hydroxypentanedioic acid. These methods offer the high resolution and sensitivity required to distinguish it from its enantiomer, (S)-2-hydroxypentanedioic acid (L-2-hydroxyglutarate or L-2-HG), and other structurally similar metabolites. utmb.edusigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Chiral Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility and improve their chromatographic properties. nih.govgcms.cz This process involves chemically modifying the analyte to make it suitable for GC analysis. gcms.cz

Common derivatization approaches for 2-hydroxyglutarate involve silylation, such as creating a trimethylsilyl (B98337) (TMS) derivative, or esterification. gcms.czhmdb.ca For instance, a method involving liquid-liquid extraction with ethyl acetate (B1210297) followed by a rapid microwave-assisted derivatization has been validated for quantifying total 2-hydroxyglutarate in serum. nih.gov This GC-MS method demonstrated linearity over a broad dynamic range with a limit of quantification of 10 ng/mL. nih.gov

A significant challenge in the analysis of 2-hydroxyglutarate is the separation of its two chiral forms, (2R) and (2S)-2-hydroxypentanedioic acid. utmb.edu Chiral GC-MS methods have been developed to address this. One approach involves the use of a chiral derivatization reagent, which reacts with the enantiomers to form diastereomers that can then be separated on a standard achiral GC column. nih.gov While some methods have utilized reagents like (D)-2-butanol and acetic anhydride (B1165640), achieving complete separation can be challenging. nih.gov Therefore, the development of novel and efficient chiral derivatization strategies remains an active area of research. utmb.edu

Table 1: GC-MS Method Parameters for 2-Hydroxyglutarate Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Silylation (e.g., creating 3 TMS derivatives) or esterification to increase volatility. | gcms.czhmdb.ca |

| Extraction | Liquid-liquid extraction with ethyl acetate. | nih.gov |

| Detection | Mass spectrometry, often using a single quadrupole instrument. | hmdb.canih.gov |

| Quantification Limit | As low as 10 ng/mL for total 2-hydroxyglutarate in serum. | nih.gov |

| Chiral Separation | Use of chiral derivatization reagents to form diastereomers separable on achiral columns. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the sensitive and specific quantification of this compound in various biological matrices, including plasma, urine, and cerebrospinal fluid. nih.govresearchgate.nettandfonline.com This technique offers the advantage of analyzing non-volatile compounds without the need for derivatization, although derivatization can be employed to enhance separation and sensitivity. nih.govresearchgate.net

A key challenge is the separation of the (2R) and (2S) enantiomers. researchgate.net One effective strategy involves chiral derivatization with reagents like diacetyl-L-tartaric anhydride (DATAN). biorxiv.orgresearchgate.net This reaction forms diastereomers that can be separated on a standard C18 column. biorxiv.orgresearchgate.net The derivatized enantiomers can then be detected and quantified with high sensitivity using tandem mass spectrometry. researchgate.net One such method demonstrated good linearity with a correlation coefficient (R) of ≥ 0.99 over concentration ranges of 200–5,000 ng/mL in plasma and 500–20,000 ng/mL in urine. researchgate.net Another robust high-resolution LC/MS approach achieved a linear range of 0.8-104 nmol/mL for each enantiomer. biorxiv.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of LC that is particularly well-suited for the separation of polar and ionic compounds. nih.gov HILIC-MS allows for the simultaneous quantitative analysis of a wide range of polar metabolites, including this compound, from biological samples in a single run without derivatization. nih.gov This approach has been successfully applied to study the metabolic differences in glioblastoma cells. nih.gov

Table 2: Comparison of LC-MS/MS Derivatization Reagents for 2-HG Enantiomer Analysis

| Derivatization Reagent | Key Features | Reference |

|---|---|---|

| Diacetyl-L-tartaric anhydride (DATAN) | Forms stable diastereomeric esters, allowing for chromatographic separation on non-chiral columns. The 2-HG moiety can be directly quantified after fragmentation. | biorxiv.orgresearchgate.net |

| (1R,2R)-1,2-Diaminocyclohexane N,N,N',N'-tetraacetic acid (TSPC) | Forms esters with high ionization efficiency, leading to potentially higher sensitivity. However, stability can be a challenge. | biorxiv.org |

Stable-Isotope Dilution Assays for Quantitative Metabolomics

For the most accurate and precise quantification of this compound, stable-isotope dilution (SID) assays coupled with mass spectrometry are the gold standard. nih.govtandfonline.com This method involves adding a known amount of a stable isotope-labeled version of the analyte, such as ¹³C₅- or deuterium-labeled 2-hydroxyglutaric acid, to the sample as an internal standard. nih.govisotope.commedchemexpress.com

Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. researchgate.netlibios.fr This allows for the correction of variations in sample preparation and matrix effects, leading to highly accurate and reproducible results. researchgate.net ¹³C-labeled internal standards are often preferred over deuterium-labeled ones as they tend to co-elute more perfectly with the analyte and are less likely to exhibit isotopic effects during fragmentation. researchgate.netnih.gov

SID-LC-MS/MS methods have been fully optimized and validated for the quantification of both (2R)- and (2S)-2-hydroxypentanedioic acid in various biological fluids. tandfonline.com These methods are essential for clinical research and for monitoring the metabolic response to therapies targeting enzymes involved in 2-hydroxyglutarate production. nih.govbohrium.com

Biosensor Development for Specific Detection

While mass spectrometry-based methods are highly accurate, they can be time-consuming and require expensive instrumentation. nih.govnih.gov This has spurred the development of biosensors as a more rapid and cost-effective alternative for the specific detection of this compound. mdpi.comresearchgate.net

Enzymatic Biosensors for this compound Detection

Enzymatic biosensors leverage the high specificity of enzymes that interact with this compound. mdpi.comresearchgate.net A common approach utilizes (D)-2-hydroxyglutarate dehydrogenase (D-2HGDH), an enzyme that catalyzes the conversion of D-2-HG to α-ketoglutarate. nih.govmdpi.com

One type of enzymatic biosensor is based on electrochemical detection. mdpi.com In this design, D-2HGDH is immobilized on an electrode. The enzymatic reaction produces electrons that are transferred to the electrode, generating a current that is proportional to the concentration of D-2-HG. mdpi.com For example, a biosensor using D-2-hydroxyglutarate dehydrogenase from Ralstonia solanacearum co-immobilized with a mediator on a screen-printed electrode demonstrated a detection range of 0.5 to 120 µM with a detection limit of 0.1 µM. mdpi.com

Another type of enzymatic biosensor employs fluorescence. nih.govnih.gov In these assays, the NADH produced during the D-2HGDH-catalyzed reaction is coupled to a second reaction that generates a fluorescent signal. nih.govnih.gov For instance, an assay using diaphorase to reduce a resazurin-based probe in the presence of NADH allows for the fluorimetric quantification of D-2-HG. nih.govnih.gov

Table 3: Performance of a D-2-HG Enzymatic Biosensor

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | D-2-hydroxyglutarate dehydrogenase from Ralstonia solanacearum | mdpi.com |

| Detection Principle | Electrochemical (chronoamperometry) | mdpi.com |

| Detection Range | 0.5 to 120 µM | mdpi.com |

| Limit of Detection | 0.1 µM | mdpi.com |

| Sensitivity | 22.26 μA mM⁻¹ cm⁻² | mdpi.com |

| Stability | Retained 72.5% of initial performance after 30 days. | mdpi.com |

Advances in High-Throughput Screening Assays

The development of robust and inexpensive assays has enabled high-throughput screening (HTS) for compounds that modulate this compound levels. nih.govyoutube.comyoutube.com HTS platforms often utilize microplate-based formats and automated liquid handling to test large libraries of small molecules rapidly. nih.govyoutube.com

Enzymatically-coupled fluorescence assays are particularly well-suited for HTS. nih.gov For example, a fluorimetric microplate assay was developed to quantify total 2-hydroxyglutarate levels in cultured cells. nih.gov This assay was used to screen a library of 480 bioactive compounds, leading to the identification of zaprinast (B1683544) as a modulator of 2-hydroxyglutarate production. nih.gov Such assays are invaluable for drug discovery efforts aimed at identifying inhibitors of the enzymes responsible for aberrant this compound production. nih.govassaygenie.com

The integration of these assays into advanced platforms, such as single-cell barcode chip technology, allows for the simultaneous profiling of D-2-HG, glucose uptake, and key oncogenic signaling proteins in individual cells. nih.gov This provides a deeper understanding of the complex interplay between metabolism and cell signaling. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| (S)-2-hydroxypentanedioic acid | |

| Acetic anhydride | |

| (D)-2-butanol | |

| Diacetyl-L-tartaric anhydride (DATAN) | |

| Diaphorase | |

| Ethyl acetate | |

| α-ketoglutarate | |

| NADH | |

| Resazurin | |

| Zaprinast | |

| (1R,2R)-1,2-Diaminocyclohexane N,N,N',N'-tetraacetic acid (TSPC) | |

| ¹³C₅-2-hydroxyglutaric acid |

Biomarker Discovery and Validation

This compound, also known as D-2-hydroxyglutaric acid, has emerged as a significant molecule in the field of clinical diagnostics. Its role as an oncometabolite, a metabolite that promotes tumor growth, has led to extensive research into its applications as a biomarker for various diseases. hmdb.ca

Clinical Applications of this compound as a Diagnostic and Prognostic Biomarker

This compound is a valuable biomarker for several pathological conditions, most notably in the context of specific genetic disorders and cancers. hmdb.canih.gov Its accumulation is a key indicator of the rare inherited neurometabolic disorder, D-2-hydroxyglutaric aciduria (D-2-HGA). hmdb.canih.govmedlineplus.gov This condition is characterized by a range of neurological symptoms, including developmental delay, seizures, and weak muscle tone. medlineplus.gov

In the realm of oncology, elevated levels of this compound are strongly associated with certain cancers, particularly gliomas and acute myeloid leukemia (AML). nih.govnih.gov This accumulation is often the result of gain-of-function mutations in the isocitrate dehydrogenase (IDH) genes (IDH1 and IDH2). nih.govbiosynth.com These mutated enzymes acquire the novel ability to convert α-ketoglutarate to this compound. mdpi.com Consequently, the detection of elevated this compound can serve as a diagnostic marker for the presence of IDH-mutant tumors. nih.govbiosynth.com

Furthermore, monitoring the levels of this oncometabolite holds prognostic value. In patients with IDH-mutant chondrosarcoma, serum levels of 2-hydroxyglutarate have been found to correlate with tumor volume and progression, suggesting its utility in tracking disease course and response to treatment. nih.gov The unique presence of this compound in tumor tissues compared to normal tissues makes it a highly specific biomarker, offering a non-invasive means to diagnose, monitor, and potentially guide therapeutic strategies for these malignancies. nih.gov

Evaluation of Plasma and Cerebrospinal Fluid Levels

The quantification of this compound in bodily fluids, particularly plasma and cerebrospinal fluid (CSF), is a critical aspect of its clinical utility as a biomarker. nih.govnih.gov Studies have consistently demonstrated elevated concentrations of this metabolite in patients with D-2-hydroxyglutaric aciduria and IDH-mutant cancers compared to healthy individuals. nih.govnih.gov

In patients with D-2-hydroxyglutaric aciduria, biochemical analyses have confirmed the presence of increased levels of this compound in both plasma and CSF. nih.gov Similarly, in the context of IDH-mutant gliomas, a significant elevation of this compound has been observed in the CSF of affected patients. nih.gov

Research has established distinct concentration ranges for this compound in the CSF of patients with and without IDH-mutated tumors. One study reported a mean concentration of 7.439 µmol/L in the CSF of patients with IDH-mutant gliomas, a stark contrast to the mean of 0.427 µmol/L in the wild-type group, representing a more than 17-fold increase. nih.gov These findings underscore the potential of CSF this compound levels as a reliable diagnostic tool. nih.govelsevierpure.com

The following table summarizes the reported levels of this compound in the cerebrospinal fluid of glioma patients:

| Group | Mean D-2HG Level (µmol/L) | Range of D-2HG Levels (µmol/L) |

| IDH Mutant | 7.439 | 0.31 - 109 |

| IDH Wild-Type | 0.427 | 0.10 - 2.57 |

Data sourced from a study on glioma patients. nih.gov

While CSF provides a direct window into the central nervous system environment, plasma levels of this compound are also under investigation as a less invasive biomarker. nih.govnih.gov In patients with IDH-mutant chondrosarcoma, serum 2-hydroxyglutarate levels were found to be significantly higher than in those with IDH-wild-type tumors. nih.gov The relationship and comparative diagnostic value of plasma versus CSF levels continue to be an area of active research, with the ultimate goal of developing robust and minimally invasive diagnostic and prognostic tests. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org

Future Directions and Emerging Research Avenues for 2r 2 Hydroxypentanedioic Acid

Elucidating Novel Biological Functions and Signaling Pathways

While the role of (2R)-2-hydroxypentanedioic acid as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases is well-established, future research aims to uncover additional biological functions and signaling networks. nih.govfrontiersin.org The current understanding is that its accumulation leads to widespread changes in histone and DNA methylation, representing a pivotal link between metabolic dysregulation and epigenetic control. nih.gov Furthermore, its structural similarity to the neurotransmitter glutamate (B1630785) underpins its neurotoxicity through the activation of N-methyl-D-aspartate (NMDA) receptors, particularly relevant in the context of 2-hydroxyglutaric acidurias. nih.govnih.gov

Emerging research is beginning to explore functions beyond these established paradigms. For instance, investigations are underway to determine if this compound can directly or indirectly influence other signaling pathways unrelated to its inhibition of dioxygenases. There is growing interest in its potential roles in immune cell fate decisions and its accumulation under conditions like hypoxia. frontiersin.org Researchers are also exploring its interactions with other metabolic pathways and its potential function as a signaling molecule in its own right, possibly through novel receptor interactions akin to other hydroxy-carboxylic acids that act as ligands for G protein-coupled receptors. nih.gov Unraveling these new roles is critical for a comprehensive understanding of the pathologies associated with its accumulation.

Advanced Structural-Functional Studies of Metabolizing Enzymes

The primary enzymes responsible for the metabolism of 2-hydroxyglutarate enantiomers are D-2-hydroxyglutarate dehydrogenase (D2HGDH) and L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.govresearchgate.net These FAD-dependent enzymes catalyze the oxidation of D-2-HG and L-2-HG, respectively, to α-ketoglutarate. nih.govnih.govresearchgate.net Genetic deficiencies in these enzymes lead to the rare metabolic disorders D-2-HGA and L-2-HGA. nih.govmedlineplus.gov

Future research will focus on high-resolution, advanced structural-functional studies to provide a more dynamic picture of these enzymes. This includes:

Cryo-electron microscopy (cryo-EM) to capture the structures of these enzymes in complex with various binding partners and in different conformational states.

Time-resolved crystallography to visualize the enzymatic reaction in real-time, offering unprecedented insights into the catalytic mechanism.

In-depth kinetic analysis of pathogenic variants to better understand the relationship between residual enzyme activity and clinical phenotype. nih.gov Studies have already begun to quantify the residual activity of various D2HGDH missense variants, showing a range from complete loss of function to near-normal activity. nih.gov

These advanced studies will not only illuminate the fundamental biology of these enzymes but also provide a detailed blueprint for designing targeted therapies that could potentially restore or enhance enzyme function in patients with genetic deficiencies.

| Enzyme | Gene | Substrate Specificity | Cellular Location | Structural Fold Family |

| D-2-hydroxyglutarate dehydrogenase (D2HGDH) | D2HGDH | Highly specific for D-2-hydroxyglutarate. nih.gov Also shows activity towards D-malate. researchgate.net | Mitochondria | PCMH-type FAD-binding fold. researchgate.net |

| L-2-hydroxyglutarate dehydrogenase (L2HGDH) | L2HGDH | Highly specific for L-2-hydroxyglutarate. nih.gov | Mitochondria | GR2-type FAD-binding fold. researchgate.net |

Integration of Multi-Omics Data for Systems-Level Understanding

To decipher the complex cellular impact of this compound accumulation, future research will increasingly rely on the integration of multi-omics data. nih.gov This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the molecular perturbations caused by this oncometabolite. divingintogeneticsandgenomics.com By analyzing these different layers of biological information together, researchers can move beyond single-gene or single-pathway analyses to understand the intricate network of interactions. nih.govresearchgate.net

A key goal is to build comprehensive models that can predict how elevated this compound levels rewire cellular metabolism, alter gene expression programs, and ultimately drive disease phenotypes. For example, integrating data from The Cancer Genome Atlas (TCGA) has already helped to identify molecular subtypes of cancers based on patterns across DNA, RNA, and protein levels. nih.gov Similar approaches are being applied to rare diseases like Combined D,L-2-Hydroxyglutaric Aciduria (D,L-2HGA), where multi-omics analysis of patient-derived fibroblasts is used to understand the pathology resulting from mutations in the mitochondrial citrate (B86180) carrier, encoded by SLC25A1. nih.gov This integrated approach is crucial for identifying novel biomarkers and therapeutic targets that might be missed by single-omics studies. nih.govmdpi.com

Development of Next-Generation Diagnostics and Monitoring Tools

Current diagnosis of disorders involving this compound relies on detecting its elevated levels in urine, plasma, or cerebrospinal fluid, followed by chiral differentiation and genetic testing. nih.govorpha.net Next-generation sequencing (NGS) panels that include genes like D2HGDH, IDH2, L2HGDH, and SLC25A1 are becoming standard for genetic confirmation. mayocliniclabs.comuchicago.edu

The future of diagnostics lies in developing more sensitive, non-invasive, and quantitative tools for both initial diagnosis and long-term monitoring. Key areas of development include:

Liquid Biopsy Approaches: Research is focused on validating this compound as a blood-based biomarker, which could allow for easier and repeated monitoring of disease status or treatment response, particularly in the context of cancer. nih.gov

Advanced Mass Spectrometry: Improving mass spectrometry techniques will enable more precise and rapid quantification of this compound and other related metabolites from smaller sample volumes.

Novel Biosensors: The development of novel biosensors could one day allow for real-time monitoring of this compound levels, providing immediate feedback for therapeutic management.

These next-generation tools will be essential for early detection, tracking disease progression, and assessing the efficacy of emerging therapies.

| Diagnostic Approach | Description | Associated Genes/Disorders |

| Urine Organic Acid Analysis | Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify elevated 2-hydroxyglutarate. Chiral analysis is required to differentiate D- and L-enantiomers. nih.gov | D-2-HGA, L-2-HGA, Combined D,L-2HGA. uchicago.edu |

| Next-Generation Sequencing (NGS) Panels | Targeted sequencing of genes known to cause 2-hydroxyglutaric acidurias. mayocliniclabs.com | D2HGDH, IDH2, L2HGDH, SLC25A1. mayocliniclabs.comuchicago.edu |

| Magnetic Resonance Imaging (MRI) | Brain MRI can reveal characteristic findings such as subependymal cysts and delayed maturation, suggesting an underlying metabolic disorder. orpha.net | D-2-HGA, L-2-HGA. nih.gov |

Precision Medicine Approaches Targeting this compound Pathways

The ultimate goal of research into this compound is to translate fundamental discoveries into targeted, effective treatments. Precision medicine, an approach that tailors treatment to the individual characteristics of each patient, holds immense promise. unisi.it A prime example is the development of selective inhibitors of mutant IDH2, such as enasidenib. This drug has shown success in normalizing D-2-HG levels in patients with D-2-HGA Type II, which is caused by gain-of-function mutations in the IDH2 gene. nih.gov

Future precision medicine strategies will expand beyond targeting the production of this compound. Research is actively pursuing several avenues:

Enzyme Replacement or Enhancement: For disorders caused by deficient enzymes like D2HGDH, developing therapies to restore or boost enzyme activity is a key objective.

Targeting Downstream Effects: Identifying and inhibiting the critical downstream effectors of this compound's oncogenic and neurotoxic activities presents another therapeutic window.

Metabolic Reprogramming: Strategies aimed at altering cellular metabolism to reduce the production of precursor molecules or to enhance alternative clearance pathways for this compound are being explored.

By combining advanced diagnostics to stratify patients with a growing arsenal (B13267) of targeted therapies, the future of clinical management for disorders of this compound metabolism will become increasingly personalized and effective.

Q & A

Q. What are the established methods for synthesizing (2R)-2-hydroxypentanedioic acid in laboratory settings?

- Methodological Answer : this compound can be synthesized via enzymatic or biotechnological routes:

- Enzymatic Conversion : Use hydroxyacid-oxoacid transhydrogenase to reduce 2-ketoglutarate (2-KG) to the D-enantiomer .

- Engineered Microbes : Employ genetically modified microorganisms (e.g., E. coli expressing mutant isocitrate dehydrogenase) to convert α-ketoglutarate into the target compound .

- Chemical Synthesis : Optimize chiral resolution techniques (e.g., chiral column chromatography) to isolate the (2R)-enantiomer from racemic mixtures .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Use polarimetry to measure optical rotation and confirm the (R)-configuration. Pair this with chiral HPLC (e.g., using a Chirobiotic T column) or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) to quantify enantiomeric excess (>98% purity is typical for research-grade material) .

Q. What standard assays are used to study its role in metabolic disorders like D-2-hydroxyglutaric aciduria?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify this compound in patient urine or plasma using deuterated internal standards (e.g., D₅-glutaric acid) .

- Enzyme Activity Assays : Measure D-2-hydroxyglutarate dehydrogenase (D2HGDH) activity in cell lysates using NAD⁺/NADH-coupled spectrophotometric assays .

Advanced Research Questions

Q. How does this compound inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, and how can this be experimentally validated?

- Methodological Answer : The compound competitively inhibits α-KG-dependent enzymes (e.g., TET DNA demethylases, histone lysine demethylases) by binding to the α-KG active site. To validate:

- Kinetic Assays : Perform in vitro enzyme inhibition assays with varying concentrations of this compound and α-KG, monitoring product formation via fluorescence or radioactivity .

- Structural Analysis : Use X-ray crystallography or cryo-EM to resolve enzyme-ligand complexes and identify binding interactions .

Q. What experimental strategies resolve contradictory data on its role in IDH1-mutated cancers?

- Methodological Answer : Conflicting reports on its oncogenic vs. tumor-suppressive effects require:

- Isogenic Cell Models : Compare IDH1-mutant vs. wild-type cells using CRISPR-Cas9 editing to isolate the compound’s effects .

- Metabolic Tracing : Use ¹³C-labeled glucose or glutamine to track this compound production and incorporation into mitochondrial pathways .

- Multi-Omics Integration : Combine transcriptomics, metabolomics, and epigenomics to identify context-dependent signaling networks .

Q. How can researchers optimize chiral synthesis to avoid racemization during peptide conjugation?

- Methodological Answer : To preserve stereochemistry during peptide coupling:

- Mild Coupling Reagents : Use HATU or COMU instead of DCC to minimize acid-sensitive epimerization .

- Low-Temperature Reactions : Conduct reactions at 0–4°C in anhydrous DMF or THF .

- Post-Synthesis Analysis : Validate chiral integrity via Marfey’s reagent derivatization followed by HPLC .

Retrosynthesis Analysis